Cas no 334018-55-2 (2-Chloro-4-(4-chlorophenyl)benzoic acid)
2-Chloro-4-(4-chlorophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid
- 2-chloro-4-(4-chlorophenyl)benzoic acid
- 2-Chloro-4-(4-chlorophenyl)benzoic acid
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- MDL: MFCD18319931
- Inchi: InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7H,(H,16,17)
- InChI Key: QEEQOSLLOAEEHY-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl
Computed Properties
- Exact Mass: 265.99000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 37.30000
- LogP: 4.35860
2-Chloro-4-(4-chlorophenyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Chloro-4-(4-chlorophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C428305-100mg |
2-Chloro-4-(4-chlorophenyl)benzoic acid |
334018-55-2 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | C428305-250mg |
2-Chloro-4-(4-chlorophenyl)benzoic acid |
334018-55-2 | 250mg |
$150.00 | 2023-05-18 | ||
| TRC | C428305-500mg |
2-Chloro-4-(4-chlorophenyl)benzoic acid |
334018-55-2 | 500mg |
$224.00 | 2023-05-18 | ||
| TRC | C428305-1g |
2-Chloro-4-(4-chlorophenyl)benzoic acid |
334018-55-2 | 1g |
$316.00 | 2023-05-18 | ||
| abcr | AB327042-1 g |
2-Chloro-4-(4-chlorophenyl)benzoic acid, 96%; . |
334018-55-2 | 96% | 1g |
€246.00 | 2023-04-26 | |
| abcr | AB327042-5 g |
2-Chloro-4-(4-chlorophenyl)benzoic acid, 96%; . |
334018-55-2 | 96% | 5g |
€807.00 | 2023-04-26 | |
| Alichem | A019113755-5g |
3,4'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid |
334018-55-2 | 95% | 5g |
$400.00 | 2023-09-02 | |
| abcr | AB327042-1g |
2-Chloro-4-(4-chlorophenyl)benzoic acid, 96%; . |
334018-55-2 | 96% | 1g |
€246.00 | 2025-02-15 | |
| abcr | AB327042-5g |
2-Chloro-4-(4-chlorophenyl)benzoic acid, 96%; . |
334018-55-2 | 96% | 5g |
€807.00 | 2025-02-15 | |
| A2B Chem LLC | AF87747-1g |
2-Chloro-4-(4-chlorophenyl)benzoic acid |
334018-55-2 | 96% | 1g |
$142.00 | 2024-04-20 |
2-Chloro-4-(4-chlorophenyl)benzoic acid Suppliers
2-Chloro-4-(4-chlorophenyl)benzoic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-Chloro-4-(4-chlorophenyl)benzoic acid
Introduction to 2-Chloro-4-(4-chlorophenyl)benzoic acid (CAS No. 334018-55-2)
2-Chloro-4-(4-chlorophenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 334018-55-2, is a significant compound in the realm of pharmaceutical and chemical research. This benzoic acid derivative features a chloro substituent at the 2-position and a 4-chlorophenyl group at the 4-position, making it a structurally interesting molecule with potential applications in medicinal chemistry and synthetic organic chemistry.
The molecular structure of 2-Chloro-4-(4-chlorophenyl)benzoic acid consists of a benzene ring substituted with chlorine atoms and a phenyl group. This arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological assays. The presence of multiple halogen atoms enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in halogenated benzoic acids due to their diverse pharmacological activities. Studies have demonstrated that such compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of chloro groups in 2-Chloro-4-(4-chlorophenyl)benzoic acid may contribute to its potential as a lead compound in drug discovery efforts.
One of the most compelling aspects of 2-Chloro-4-(4-chlorophenyl)benzoic acid is its utility as a building block in the synthesis of more sophisticated pharmacophores. Researchers have leveraged its structural features to develop novel derivatives with enhanced biological activity. For instance, modifications at the chloro-substituted positions can lead to compounds with improved solubility, bioavailability, or target specificity.
Recent advancements in computational chemistry have also highlighted the importance of 2-Chloro-4-(4-chlorophenyl)benzoic acid in virtual screening campaigns. Molecular modeling studies suggest that this compound may interact with specific binding pockets on target proteins, making it a promising candidate for further optimization. Such computational approaches are increasingly integral to modern drug discovery pipelines, allowing researchers to rapidly identify and prioritize promising candidates.
The synthesis of 2-Chloro-4-(4-chlorophenyl)benzoic acid typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of chloro groups can be achieved through various methods, including electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The choice of synthetic route depends on factors such as yield, scalability, and environmental considerations.
In academic research, 2-Chloro-4-(4-chlorophenyl)benzoic acid has been employed in studies exploring the mechanisms of action for various bioactive compounds. Its role as an intermediate has allowed researchers to probe the structure-activity relationships (SAR) of related molecules. These studies not only contribute to our understanding of how drugs work but also provide insights into how to design more effective therapeutics.
The pharmaceutical industry has also shown interest in 2-Chloro-4-(4-chlorophenyl)benzoic acid due to its potential therapeutic applications. While no drugs based on this exact compound have yet reached the market, its structural features align well with known pharmacological targets. Companies are actively exploring its use in developing treatments for conditions such as cancer, inflammation, and infectious diseases.
From a chemical biology perspective, 2-Chloro-4-(4-chlorophenyl)benzoic acid serves as a valuable tool for studying enzyme inhibition and receptor binding. Its halogenated structure allows it to mimic natural substrates or modulators, providing insights into biological pathways. Such studies are crucial for understanding disease mechanisms and developing targeted interventions.
The safety and handling of 2-Chloro-4-(4-chlorophenyl)benzoic acid are important considerations for researchers working with this compound. While it is not classified as hazardous under normal conditions, standard laboratory practices should be followed to ensure safe handling. Proper storage, personal protective equipment (PPE), and waste disposal protocols are essential for minimizing risks.
Future research directions for 2-Chloro-4-(4-chlorophenyl)benzoic acid may include exploring its role in developing next-generation therapeutics. Advances in synthetic methodologies could enable the creation of novel derivatives with tailored properties. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will likely enhance our ability to harness this compound's potential.
In conclusion,2-Chloro-4-(4-chlorophenyl)benzoic acid (CAS No. 334018-55-2) is a versatile and intriguing compound with significant applications in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable tool for drug discovery efforts aimed at addressing various therapeutic challenges.
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